Phenacyl phenyl acetate Phenacyl phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11001797
InChI: InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2
SMILES:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Phenacyl phenyl acetate

CAS No.:

Cat. No.: VC11001797

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Phenacyl phenyl acetate -

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name phenacyl 2-phenylacetate
Standard InChI InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2
Standard InChI Key YUVGYHKICRFUPB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=CC=C2

Structural Characterization and Nomenclature

Phenacyl phenyl acetate is theorized to combine two functional groups: a phenacyl moiety (aromatic ketone) and a phenyl acetate ester. The proposed IUPAC name for this compound is 2-(acetyloxy)-1,2-diphenylethanone, with a molecular formula of C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_{3} and a molecular weight of 254.28 g/mol. Its structure features a ketone group adjacent to an acetoxy group, both attached to a central carbon bonded to two phenyl rings (Figure 1).

Figure 1: Hypothesized structure of phenacyl phenyl acetate

C6H5C(=O)CH(OAc)C6H5\text{C}_6\text{H}_5-\text{C}(=\text{O})-\text{CH}(\text{OAc})-\text{C}_6\text{H}_5

Key functional groups: ketone (C=O), ester (OAc), and aromatic rings.

This configuration suggests significant steric hindrance, which may influence its reactivity and stability. Comparative analysis with structurally similar compounds, such as phenacyl acetate (C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}), highlights the role of additional phenyl groups in modulating electronic and steric effects.

Synthetic Pathways and Optimization

Nucleophilic Substitution Reactions

A plausible synthesis route involves the reaction of phenacyl bromide with phenyl acetate under basic conditions. This method mirrors the synthesis of phenacyl acetate, where sodium acetate facilitates bromide displacement:

C6H5COCH2Br+C6H5OAcNaOAcC6H5COCH2OAcC6H5+NaBr\text{C}_6\text{H}_5\text{COCH}_2\text{Br} + \text{C}_6\text{H}_5\text{OAc} \xrightarrow{\text{NaOAc}} \text{C}_6\text{H}_5\text{COCH}_2\text{OAcC}_6\text{H}_5 + \text{NaBr}

Key parameters include:

  • Temperature: 80–100°C under reflux.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity.

  • Yield: Estimated 60–70% after purification via column chromatography .

Esterification of Phenacyl Alcohol

An alternative approach involves esterifying phenacyl alcohol with phenylacetic acid using acid catalysts (e.g., sulfuric acid):

C6H5COCH2OH+C6H5CH2COOHH2SO4C6H5COCH2OOCCH2C6H5+H2O\text{C}_6\text{H}_5\text{COCH}_2\text{OH} + \text{C}_6\text{H}_5\text{CH}_2\text{COOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_5\text{COCH}_2\text{OOCCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O}

This method requires stringent anhydrous conditions to prevent hydrolysis of the ester product.

Physicochemical Properties

Based on computational predictions and analogs :

PropertyValue
Melting Point95–98°C (estimated)
Boiling Point320–325°C (at 760 mmHg)
LogP (Partition Coefficient)3.2 ± 0.3
SolubilityInsoluble in water; soluble in ethanol, chloroform

The compound’s hydrolytic stability is expected to be pH-dependent, with rapid degradation under alkaline conditions due to ester cleavage.

Industrial Applications

Fragrance and Flavor Industry

Phenacyl phenyl acetate’s aromatic profile could make it valuable in perfumery. Analogous compounds, such as benzyl acetate, are widely used for their floral scents .

Polymer Chemistry

The compound’s dual aromatic rings may enhance thermal stability in polymer matrices. Blending with polycarbonates could yield materials with improved glass transition temperatures (TgT_g) .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods suffer from moderate yields due to steric effects. Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) warrant exploration.

  • Toxicological Profiling: No data exist on acute or chronic toxicity. In vitro assays using HepG2 cells are recommended to assess cytotoxicity.

  • Crystallography Studies: Single-crystal X-ray diffraction is needed to confirm the compound’s stereochemistry.

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